![molecular formula C18H18N2O5 B4664285 3-(3-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B4664285.png)
3-(3-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole
Overview
Description
Synthesis Analysis
The synthesis of oxadiazole derivatives, including 3-(3-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole, typically involves cyclization reactions. For example, Jin et al. (2006) described the synthesis of similar oxadiazole derivatives through cyclization of N'-substituted benzylidene-3,4,5-trimethoxybenzohydrazide in acetic anhydride, showcasing a general method for crafting these molecules. This method's key advantage is its ability to introduce diverse substituents, allowing for the synthesis of a wide range of oxadiazole derivatives with varying properties (Jin et al., 2006).
Molecular Structure Analysis
Oxadiazole derivatives’ molecular structures are confirmed through techniques such as IR, NMR spectroscopy, and sometimes X-ray crystallography. Jin et al. (2006) utilized elemental analysis, IR, 1H NMR, and 13C NMR for structural verification, and provided X-ray crystallographic data for compound validation, highlighting the structural complexity and the precision required for these analyses. The molecular structure significantly influences the compound's chemical behavior and interaction with other molecules (Jin et al., 2006).
Chemical Reactions and Properties
The chemical reactions involving oxadiazole derivatives are diverse. For instance, the photochemistry of some oxadiazole compounds, investigated by Buscemi et al. (1999), involves breaking the ring O−N bond, leading to the formation of quinazolin-4-ones or open-chain products. This indicates the potential for oxadiazole derivatives to participate in various chemical transformations, influenced by their molecular structure and the reaction conditions (Buscemi et al., 1999).
Physical Properties Analysis
Oxadiazole derivatives’ physical properties, such as luminescence, have been the subject of research. Mikhailov et al. (2018) synthesized oxadiazoles that showed high quantum yield luminescence in both polar and nonpolar solvents, which could be useful for applications requiring fluorescent materials. The study demonstrates the potential of oxadiazole derivatives to serve as functional materials in various technological applications (Mikhailov et al., 2018).
Chemical Properties Analysis
The chemical properties of oxadiazole derivatives, such as their role as corrosion inhibitors, have been well-documented. Bouklah et al. (2006) found that oxadiazole compounds could serve as effective corrosion inhibitors for mild steel in sulfuric acid media, with efficiency over 96% under certain conditions. This property is attributed to the adsorption of oxadiazole molecules on the metal surface, demonstrating the compound's potential in industrial applications (Bouklah et al., 2006).
Mechanism of Action
Mode of Action
It’s worth noting that oxadiazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antiviral, and anticancer effects .
Biochemical Pathways
Oxadiazole derivatives are known to interact with various biochemical pathways, depending on their specific molecular structure .
Pharmacokinetics
The presence of methoxy groups in the molecule could potentially influence its bioavailability, as these groups are known to enhance lipophilicity and thus improve cellular uptake .
Result of Action
Oxadiazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antiviral, and anticancer effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially influence the action of the compound .
properties
IUPAC Name |
3-(3-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5/c1-21-13-7-5-6-11(8-13)17-19-18(25-20-17)12-9-14(22-2)16(24-4)15(10-12)23-3/h5-10H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFRRPBNUVFFOOL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NOC(=N2)C3=CC(=C(C(=C3)OC)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.